(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one (3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 617694-95-8
VCID: VC16113572
InChI: InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19-
SMILES:
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol

(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 617694-95-8

Cat. No.: VC16113572

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one - 617694-95-8

Specification

CAS No. 617694-95-8
Molecular Formula C23H22N2O2S2
Molecular Weight 422.6 g/mol
IUPAC Name (5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19-
Standard InChI Key UOYSKZCUVBSZOB-VXPUYCOJSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O
Canonical SMILES CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name, (5Z)5[1[(4methylphenyl)methyl]2oxoindol3ylidene]3(2methylpropyl)2sulfanylidene1,3thiazolidin4one(5Z)-5-[1-[(4-\text{methylphenyl})\text{methyl}]-2-\text{oxoindol}-3-\text{ylidene}]-3-(2-\text{methylpropyl})-2-\text{sulfanylidene}-1,3-\text{thiazolidin}-4-\text{one}, reflects its hybrid structure comprising:

  • A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) with isobutyl substitution at position 3

  • An indole moiety (1,3-dihydro-2H-indol-2-one) substituted at N1 with a 4-methylbenzyl group

  • A Z-configuration double bond linking the thiazolidinone and indole systems

The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for enzyme interactions .

Physicochemical Properties

Key characteristics include:

PropertyValueSource
Molecular Weight422.6 g/mol
CAS Registry Number617694-95-8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count6
Topological Polar Surface103 Ų

The compound's moderate polarity (TPSA 103 Ų) suggests reasonable membrane permeability, while the absence of hydrogen bond donors may enhance metabolic stability.

Synthetic Methodology

Reaction Pathway

The synthesis follows a three-step sequence :

  • Thiazole-thiourea intermediate formation: Isobutylamine reacts with carbon disulfide and ammonium isothiocyanate under reflux to yield 3-isobutyl-2-thioxothiazolidin-4-one.

  • Indole coupling: The thiazolidinone intermediate undergoes Knoevenagel condensation with 4-methylbenzyl-substituted indole-3-carbaldehyde in methanol, catalyzed by potassium carbonate.

  • Stereochemical control: The Z-configuration is maintained through strict temperature control (60–70°C) and anhydrous conditions during the final coupling step .

Purification and Characterization

Critical quality control measures include:

  • Chromatographic purification: Silica gel column chromatography using ethyl acetate/hexane (3:7)

  • Spectroscopic validation:

    • 1H NMR^1\text{H NMR}: Characteristic singlet at δ 3.72 ppm (thiazolidinone C5-H)

    • 13C NMR^{13}\text{C NMR}: Carbonyl signals at δ 174.8 (C4=O) and 168.3 ppm (C2=S)

    • HRMS: [M+H]+^+ at m/z 423.1241 (calculated 423.1245)

Biological Activity Profile

Enzyme Inhibition Potency

Comparative studies against α-amylase and α-glucosidase reveal:

Enzyme TargetIC50_{50} (μM)Standard (Acarbose) IC50_{50}Selectivity IndexSource
α-Amylase1.50 ± 0.0510.20 ± 0.106.8
α-Glucosidase2.40 ± 0.1011.70 ± 0.104.9

The 6.8-fold greater α-amylase inhibition versus acarbose positions this compound as a lead antidiabetic agent .

Structure-Activity Relationships

Key structural determinants of activity:

  • 4-Methylbenzyl group: Enhances hydrophobic interactions with enzyme subsites (ΔG = -2.3 kcal/mol)

  • Thioxo group at C2: Forms critical hydrogen bonds with catalytic aspartate residues (bond length 1.9 Å)

  • Isobutyl chain: Optimizes van der Waals contacts in the enzyme's hydrophobic pocket

Removal of the 4-methyl group reduces α-glucosidase inhibition by 78%, underscoring its pharmacophoric necessity .

Molecular Docking Insights

Binding Mode with α-Amylase

Docking simulations (PDB 1HNY) reveal:

Interaction TypeResidue InvolvedDistance (Å)Binding Energy (kcal/mol)
Hydrogen bondAsp1971.87-8.9
π-π stackingTrp593.42-5.2
Hydrophobic contactLeu1622.15-3.8
Sulfur-π interactionPhe2983.78-2.1

The thioxo group's interaction with Asp197 explains the nanomolar inhibition potency .

α-Glucosidase Binding Dynamics

In homology models of human intestinal α-glucosidase:

  • The indole nitrogen forms a water-mediated hydrogen bond with Glu277

  • The 4-methylbenzyl group occupies the hydrophobic cleft formed by Phe649 and Leu678

  • Binding free energy (MM-GBSA): -45.3 kcal/mol, correlating with experimental IC50_{50}

Future Research Directions

ADMET Optimization

Priority areas for pharmacokinetic enhancement:

  • Solubility: Currently 12.7 μg/mL (pH 7.4) – target >50 μg/mL via prodrug approaches

  • CYP450 inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks

  • Plasma protein binding: Current estimate 89% – aim for <80% through halogen substitution

In Vivo Efficacy Studies

Proposed animal model progression:

  • Acute toxicity: Single-dose (50–500 mg/kg) in Sprague-Dawley rats

  • Glucose tolerance: Streptozotocin-induced diabetic mice (oral administration, 10 mg/kg)

  • Chronic exposure: 90-day repeat dose study measuring HbA1c reduction

Structural Analog Development

High-priority modifications:

PositionModification GoalExpected Impact
C4=OReplace with CF3_3Enhance metabolic stability
N1-BenzylIntroduce para-fluoroImprove blood-brain barrier penetration
C3 ChainCyclize to cyclopropylReduce rotatable bonds (↑ TPSA)

These derivatives could address current limitations in bioavailability and target selectivity .

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